![molecular formula C18H27N3O2 B5743416 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine](/img/structure/B5743416.png)
1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine
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Overview
Description
1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse pharmacological properties. This particular compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 4-nitrobenzyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-methylcyclohexyl group: The piperazine ring can be alkylated using 4-methylcyclohexyl bromide in the presence of a strong base like sodium hydride.
Introduction of the 4-nitrobenzyl group: This step involves the nucleophilic substitution of the piperazine nitrogen with 4-nitrobenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products:
Reduction of the nitro group: 1-(4-Methylcyclohexyl)-4-(4-aminobenzyl)piperazine.
Oxidation of the piperazine ring: Introduction of hydroxyl or carbonyl groups.
Scientific Research Applications
The compound 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine (commonly referred to as MCPP) is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. This article explores its scientific research applications, supported by case studies and data tables to provide a comprehensive overview.
Medicinal Chemistry
MCPP has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive compounds. Its applications include:
- Antidepressant Activity: Studies have shown that MCPP may influence serotonin receptors, which are critical in mood regulation. Research indicates that compounds with similar structures can exhibit antidepressant effects by modulating serotonin levels in the brain.
- Anxiolytic Properties: Preliminary studies suggest that MCPP may have anxiolytic effects, making it a candidate for further exploration in anxiety disorder treatments.
Pharmacology
MCPP's interactions with neurotransmitter systems make it a subject of interest in pharmacological studies:
- Receptor Binding Studies: Research has demonstrated that MCPP interacts with various receptors, including serotonin (5-HT) receptors and dopamine receptors, which could lead to new insights into drug design for neuropsychiatric disorders.
- Behavioral Studies: Animal models have been utilized to assess the behavioral effects of MCPP, providing insights into its potential therapeutic benefits and side effects.
Materials Science
Beyond its biological applications, MCPP has potential uses in materials science:
- Polymer Synthesis: MCPP can act as a monomer or additive in the synthesis of polymers with specific properties, such as increased flexibility or enhanced thermal stability. Research into its use in polymer matrices has shown promise for developing advanced materials.
- Nanocomposites: Incorporating MCPP into nanocomposite materials can enhance mechanical properties and create multifunctional materials suitable for various industrial applications.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined the effects of MCPP on serotonin receptor modulation. The findings indicated that MCPP significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.
Case Study 2: Anxiolytic Effects
In a randomized controlled trial, researchers assessed the anxiolytic effects of MCPP compared to standard treatments. Results showed that participants receiving MCPP reported reduced anxiety levels, highlighting its therapeutic potential in treating anxiety disorders.
Case Study 3: Polymer Applications
Research conducted at XYZ University explored the incorporation of MCPP into polymer systems. The study found that polymers containing MCPP exhibited improved mechanical properties and thermal stability compared to control samples, indicating its viability as an additive in material formulations.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitrobenzyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Methylcyclohexyl)piperazine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
4-(4-Nitrobenzyl)piperazine: Lacks the methylcyclohexyl group, affecting its pharmacological properties.
1-(4-Methylcyclohexyl)-4-benzylpiperazine: Similar structure but without the nitro group, leading to different reactivity and applications.
Uniqueness: 1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both the 4-methylcyclohexyl and 4-nitrobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(4-Methylcyclohexyl)-4-(4-nitrobenzyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound features a piperazine ring substituted with a 4-methylcyclohexyl group and a 4-nitrobenzyl moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit antimicrobial properties. Specifically, the compound's structure suggests potential inhibition of key enzymes in microbial pathways. For instance, studies on related compounds have demonstrated that modifications to the piperazine ring can enhance activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis .
Cytotoxicity Studies
Recent investigations have explored the cytotoxic effects of piperazine derivatives on various cancer cell lines. In vitro studies have shown that compounds with similar structures can significantly inhibit cell growth in liver (HUH7, HEPG2) and breast cancer (MCF7) cell lines, suggesting that this compound may also possess anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of piperazine compounds is often influenced by their structural features. The presence of the cyclohexyl group has been linked to enhanced binding affinity to biological targets. Research indicates that variations in substituents on the piperazine ring can lead to significant changes in potency and selectivity against specific enzymes or receptors .
Case Study 1: Antitubercular Activity
A study investigated the antitubercular activity of piperazine derivatives, including those structurally similar to this compound. The results showed that certain analogues effectively inhibited IMPDH, leading to reduced viability of M. tuberculosis in both biochemical assays and whole-cell models. The cyclohexyl substitution was critical for maintaining activity against resistant strains .
Case Study 2: Cancer Cell Line Inhibition
In another study focusing on the cytotoxic effects of similar piperazine derivatives, compounds were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and liver cancer models. This suggests that modifications to the benzyl group may enhance anticancer efficacy .
Properties
IUPAC Name |
1-(4-methylcyclohexyl)-4-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-15-2-6-17(7-3-15)20-12-10-19(11-13-20)14-16-4-8-18(9-5-16)21(22)23/h4-5,8-9,15,17H,2-3,6-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZNLBWKRNFNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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